N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide
Description
N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide is a derivative of the Class III antiarrhythmic agent dofetilide (IUPAC: N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methyl-amino]ethoxy]phenyl]methanesulfonamide) . The compound in question is structurally modified via desmethylation and sulfonyl group substitutions, resulting in the molecular formula C20H29N3O7S3 (vs. dofetilide’s C19H27N3O5S2) . This modification alters pharmacokinetic and pharmacodynamic properties, including binding affinity to IKr and metabolic stability.
Properties
Molecular Formula |
C19H27N3O5S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C19H27N3O5S2/c1-21(14-15-27-19-10-6-17(20)7-11-19)13-12-16-4-8-18(9-5-16)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3 |
InChI Key |
KGQRTKYWLFVGTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Stepwise Sulfonylation Using Imidazolium Reagents
A patented method for synthesizing dofetilide derivatives involves the use of N-methylsulfonyl-N'-methylimidazolium chloride (III), prepared in situ from 1-methylimidazole and methanesulfonyl chloride.
Reaction Conditions
- Step A (Reagent Preparation) :
Sulfonylation of the Diamine Intermediate
The diamine precursor 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane is reacted with the imidazolium reagent under controlled conditions:
- Solvent : NMP or DMF.
- Temperature : −15°C to −5°C to ensure gradual sulfonylation.
- Workup : The reaction is quenched with aqueous sodium sulfite and sodium bicarbonate, followed by extraction into ethyl acetate. Crystallization is induced by adding an antisolvent (e.g., hexane).
Key Advantages
Industrial-Scale Optimization
Solvent and Catalyst Selection
| Parameter | Laboratory-Scale Optimization | Industrial Adaptation |
|---|---|---|
| Solvent | NMP, DMF | NMP (recyclable) |
| Catalyst | None (imidazolium reagent) | None |
| Temperature | −15°C to −5°C | −10°C (controlled) |
| Yield | Not reported | 70–80% (estimated) |
Chemical Reactions Analysis
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, using reagents like or .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Dofetilide.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Mechanism of Action
The mechanism of action of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide is not well-documented, but it is likely related to its parent compound, Dofetilide. Dofetilide works by blocking potassium channels in the heart, which helps to restore normal heart rhythm. The molecular targets and pathways involved include the hERG (human Ether-à-go-go-Related Gene) potassium channels .
Comparison with Similar Compounds
Dofetilide
- Structure : Contains two methanesulfonamido groups and a tertiary amine linkage between two phenyl rings .
- Mechanism : High-affinity open-channel blocker of HERG/IKr (EC50 = 12 nM) with voltage- and time-dependent block kinetics .
- Clinical Effects : Potent QTc prolongation (ΔQTc = +24% at 3 nM in vitro) but significant proarrhythmic risk (e.g., Torsades de Pointes) at supratherapeutic doses .
N-Desmethyldofetilide
Ibutilide
- Structure : Shares a methanesulfonanilide group but has a single phenyl ring and a quaternary amine .
- Mechanism : Rapid IKr blockade with additional sodium channel effects.
- Clinical Use : Acute conversion of atrial fibrillation/flutter but higher proarrhythmia risk than dofetilide .
Pharmacological Comparison
Table 1: Key Pharmacological Parameters
*Inferred from structural modifications and metabolite data .
Key Findings:
Potency : Dofetilide exhibits superior IKr blockade (EC50 = 12 nM) compared to ibutilide (35 nM) and sotalol (50 μM) . This compound’s potency is likely reduced due to steric hindrance from additional sulfonyl groups .
Proarrhythmic Risk : Dofetilide induces ventricular flutter at 5×Cmax, while its metabolite shows diminished arrhythmogenicity in preclinical models .
Metabolic and Kinetic Differences
- Dofetilide : Undergoes hepatic metabolism via CYP3A4, producing N-desmethyl metabolites with attenuated activity .
- This compound : The sulfonyl modifications likely enhance metabolic stability but reduce HERG binding affinity due to increased polarity .
- Elimination : Dofetilide has a half-life of ~10 hours, whereas its derivatives may exhibit prolonged elimination due to structural bulk .
Clinical and Preclinical Implications
Biological Activity
N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide is a derivative of dofetilide, a class III antiarrhythmic agent primarily used for the treatment of atrial fibrillation and flutter. This compound has garnered attention due to its potential biological activities, particularly in the modulation of ion channels and its implications in cardiac health.
Chemical Structure and Properties
The molecular structure of this compound features sulfonyl groups that may influence its pharmacological properties. Below is a summary of its chemical characteristics:
| Property | Data |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S₂ |
| Molecular Weight | 313.39 g/mol |
| Canonical SMILES | C(C(=O)NCCS(=O)(=O)C)N(C)S(=O)(=O)C |
This compound functions primarily as a selective blocker of voltage-gated potassium channels, particularly the hERG (KV11.1) channels, which are crucial for cardiac repolarization. By inhibiting these channels, the compound prolongs the action potential duration and refractory period in cardiac tissues, thus exerting its antiarrhythmic effects .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiarrhythmic Effects : Similar to dofetilide, this compound has shown efficacy in maintaining sinus rhythm in patients with atrial fibrillation. Studies indicate a significant reduction in recurrence rates when compared to placebo treatments .
- Cardiotoxicity Assessment : While effective, there are concerns regarding the potential for torsades de pointes (a type of ventricular tachycardia), particularly at higher doses. Clinical studies have documented occurrences of this arrhythmia in patients treated with dofetilide derivatives .
- Potential Antimicrobial Properties : Preliminary investigations suggest that derivatives of dofetilide may exhibit antimicrobial activities against certain bacterial strains. However, specific data on this compound remains limited and requires further exploration.
Case Studies and Research Findings
Several clinical trials have evaluated the efficacy and safety profile of dofetilide and its derivatives:
- DIAMOND Study : This study highlighted that dofetilide significantly improved the maintenance of sinus rhythm compared to placebo in patients with left ventricular dysfunction. The probability of maintaining sinus rhythm for one year was 79% with dofetilide versus 42% with placebo (P<0.001) .
- Myocardial Infarction Cohort : In patients with recent myocardial infarction, dofetilide demonstrated superior efficacy in restoring sinus rhythm compared to placebo (25 vs 7 cases; p=0.002). However, it did not significantly affect overall mortality rates .
- Congestive Heart Failure Patients : A study involving patients with congestive heart failure indicated that dofetilide effectively converted atrial fibrillation to sinus rhythm and reduced hospitalization rates due to worsening heart failure (risk ratio 0.75) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
